![molecular formula C21H17N B2870164 8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine CAS No. 314731-96-9](/img/structure/B2870164.png)
8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine
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Description
“8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine” is a chemical compound that belongs to the class of indolizines . Indolizine is a nitrogen-containing heterocycle and serves as a precursor for widespread indolizidine alkaloids .
Synthesis Analysis
The synthesis of indolizines has seen numerous new strategies, especially within the last ten years . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling . For example, an Au-catalyzed method was developed for the introduction of 2-silyl-, 2-stannyl-, and 2-germyl groups into the indolizine skeleton .Molecular Structure Analysis
Indolizine, an isomer of indole and known as pyrrole[1,2-a]pyridine, consists of a 10π conjugated planar electronic structure . The similarity between the indole and indolizine nuclei prompted speculation that indolizine analogs of certain biologically active indoles may confer similar or even better biological activities .Chemical Reactions Analysis
Indolizine derivatives have been synthesized using various approaches. Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Future Directions
The future directions for the study of indolizine derivatives, including “8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine”, could involve further exploration of their synthesis methods, understanding their mechanisms of action, and investigating their potential applications in various fields such as medicine and materials science .
properties
IUPAC Name |
8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-16-6-5-13-22-15-17(14-21(16)22)11-12-19-9-4-8-18-7-2-3-10-20(18)19/h2-15H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASPLZBXSZDFG-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2)C=CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=CC(=C2)/C=C/C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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